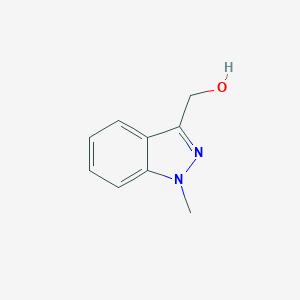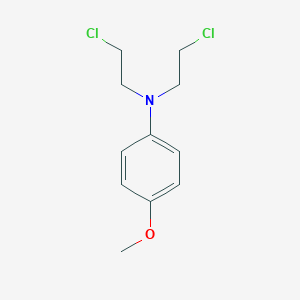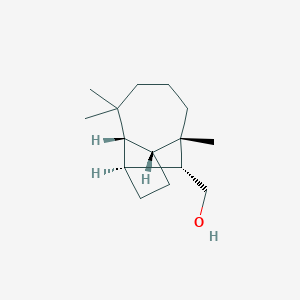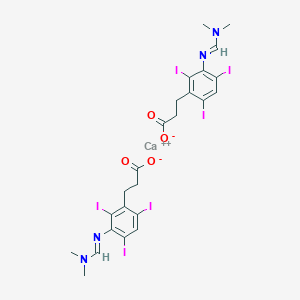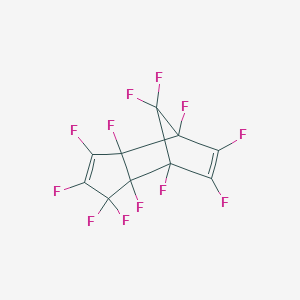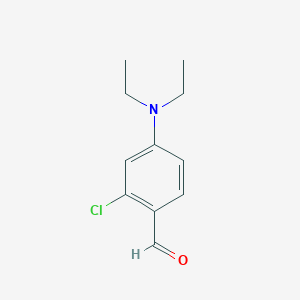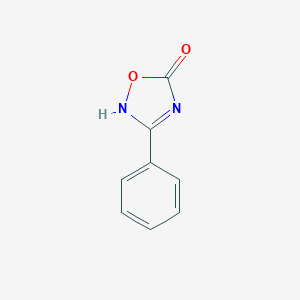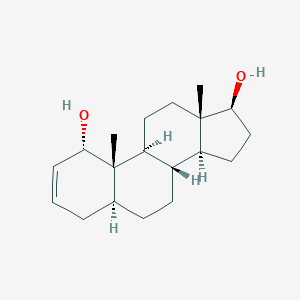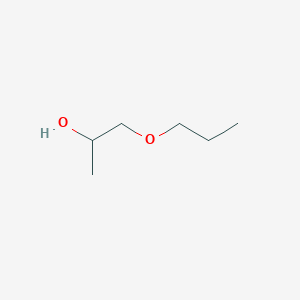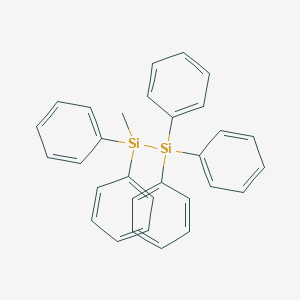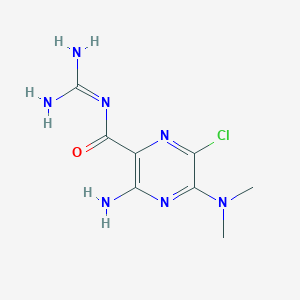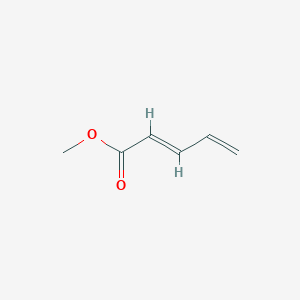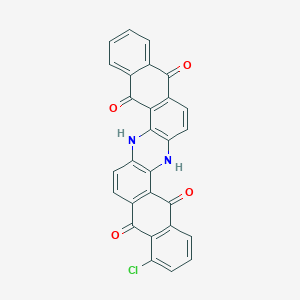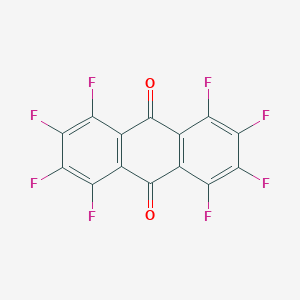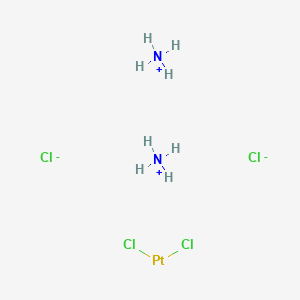
Diazanium;dichloroplatinum;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Diazonium compounds is called “diazotation”, “diazoniation”, or “diazotization”. The reaction was first reported by Peter Griess in 18581. However, the specific synthesis process for “Diazanium;dichloroplatinum;dichloride” is not mentioned in the sources I found.
Molecular Structure Analysis
Diazonium compounds have a linear C−N+≡N linkage according to X-ray crystallography1. The N+≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N)1. However, the specific molecular structure of “Diazanium;dichloroplatinum;dichloride” is not provided in the sources I found.
Chemical Reactions Analysis
Diazonium compounds are versatile reagents and are frequently applied to prepare aromatic compounds1. They are known for their extreme and uncontrolled reactivity toward S N 2/S N 1/E1 substitution1. However, the specific chemical reactions involving “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
Physical And Chemical Properties Analysis
The stability of Diazonium salts is highly sensitive to the counterion1. The physical properties of matter include color, density, hardness, and melting and boiling points4. However, the specific physical and chemical properties of “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
科学的研究の応用
Pesticide Residue Analysis in Agriculture
Research has shown that diazinon, a compound related to diazanium, has been used in agriculture, particularly on cucumbers. Studies focused on the residue content of diazinon and its reduction through various processes like washing and peeling, as well as storage methods (Cengiz, Certel, & Göçmen, 2006).
Crystal Structure Studies
In crystallography, compounds like triethylenediaminium dichloride dihydrate, related to diazanium; dichloroplatinum; dichloride, have been studied. These investigations include understanding the packing and hydrogen-bonded chain structure of such compounds (Lewis & Tocher, 2005).
Toxicological Studies
Research on diazinon, which shares a part of the chemical structure with diazanium, has investigated its toxic effects on biological systems, such as zebrafish. These studies provide insights into the molecular stress responses and the effects of such chemicals on early life stages of organisms (Scheil et al., 2009).
Degradation and Transformation Studies
Research into the degradation of diazides, closely related to diazanium, has been conducted. These studies focus on how diazides transform under various conditions, providing insights into their chemical behavior and potential applications (Holzschneider et al., 2017).
Corrosion Inhibition
Diazoles, which are structurally related to diazanium, have been studied for their properties as corrosion inhibitors. This research is significant for industrial applications, especially in protecting metals against corrosion (Popova et al., 2004).
Anticonvulsant Effects
The effects of diazoxide against seizures induced by dichlorvos (related to diazanium) have been explored. Such studies are important in the field of medicine, especially in understanding and managing seizures (Jazayeri, Zolfaghari, & Ostadhadi, 2013).
Molecular and Isomerism Studies
Research on metal complexes of diazaphosphorinanes, which are structurally similar to diazanium, includes the study of their isomerism. Such research contributes to our understanding of molecular structures and their properties (Karasik et al., 1993).
Antioxidant Enzyme Studies
Studies have been conducted on diazinon's effects on lipid peroxidation and antioxidant enzymes in rat hearts. This research is crucial in understanding the biochemical impact of such compounds on biological systems (Akturk et al., 2006).
Safety And Hazards
The safety and hazards associated with Diazonium compounds vary. For example, Phenyldiazonium chloride is dangerously explosive, but benzenediazonium tetrafluoroborate is easily handled on the bench1. However, the specific safety and hazards associated with “Diazanium;dichloroplatinum;dichloride” are not provided in the sources I found.
将来の方向性
Platinum-based drugs like cisplatin, carboplatin, and oxaliplatin are widely used in the therapy of human neoplasms. Their clinical success is, however, limited due to severe side effects and intrinsic or acquired resistance to the treatment5. Much effort has been put into the development of new platinum anticancer complexes5. However, the specific future directions for “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
特性
IUPAC Name |
diazanium;dichloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNDWDOXTTBR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazanium;dichloroplatinum;dichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

